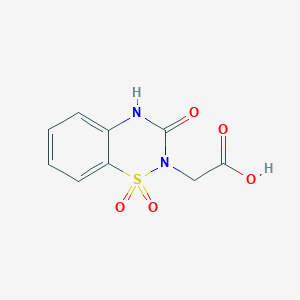

2-(Carboxymethyl)-3-oxo-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide

CAS No.: 70089-60-0

Cat. No.: VC5449979

Molecular Formula: C9H8N2O5S

Molecular Weight: 256.23

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70089-60-0 |

|---|---|

| Molecular Formula | C9H8N2O5S |

| Molecular Weight | 256.23 |

| IUPAC Name | 2-(1,1,3-trioxo-4H-1λ6,2,4-benzothiadiazin-2-yl)acetic acid |

| Standard InChI | InChI=1S/C9H8N2O5S/c12-8(13)5-11-9(14)10-6-3-1-2-4-7(6)17(11,15)16/h1-4H,5H2,(H,10,14)(H,12,13) |

| Standard InChI Key | AKJNMNULPOADSL-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)NC(=O)N(S2(=O)=O)CC(=O)O |

Introduction

Structural Characteristics and Nomenclature

Core Benzothiadiazine Framework

The benzothiadiazine scaffold consists of a benzene ring fused to a thiadiazine moiety, a six-membered ring containing two nitrogen atoms and one sulfur atom. In the 1,2,4-benzothiadiazine system, the sulfur occupies position 1, with nitrogens at positions 2 and 4 . The 1,1-dioxide suffix indicates the sulfone group (-SO₂-) at position 1, a common modification that enhances polarity and stability .

Substituent Analysis

The target compound features a carboxymethyl group (-CH₂COOH) at position 2 and a ketone (=O) at position 3. This substitution pattern distinguishes it from simpler analogs like 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide (PubChem CID 120220), which lacks the carboxymethyl and ketone groups . Comparative molecular weights highlight the impact of these substituents:

Synthetic Pathways and Reactivity

Retrosynthetic Considerations

The synthesis of 2-(carboxymethyl)-3-oxo derivatives likely involves:

-

Core formation: Cyclocondensation of o-aminobenzenesulfonamide with α-keto acids or esters .

-

Carboxymethyl introduction: Alkylation at position 2 using bromoacetic acid derivatives, followed by oxidation to the sulfone .

A related compound, methyl 3,4-dihydro-2-methyl-4-oxo-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (CID 120152), demonstrates the feasibility of esterifying carboxyl groups in analogous positions .

Stability and Degradation

Sulfone-containing benzothiadiazines exhibit enhanced hydrolytic stability compared to their sulfide counterparts. The carboxymethyl group may participate in intramolecular hydrogen bonding with the ketone oxygen, as observed in CID 3507590 .

Physicochemical Properties

Solubility and Partitioning

-

Aqueous solubility: The carboxymethyl and sulfone groups confer high polarity, suggesting moderate water solubility (~1–10 mg/mL) .

-

LogP: Estimated -0.5 to 0.5 (via computational models), indicating limited lipid membrane permeability .

Spectroscopic Signatures

-

IR spectroscopy: Expected peaks at 1700–1750 cm⁻¹ (C=O stretch), 1320–1350 cm⁻¹ (asymmetric SO₂), and 1140–1160 cm⁻¹ (symmetric SO₂) .

-

NMR: Predicted δ 2.5–3.0 ppm (CH₂ of carboxymethyl), δ 4.1–4.3 ppm (N-CH₂-COO), and δ 7.3–8.1 ppm (aromatic protons) .

Computational and Experimental Data Gaps

Missing Experimental Data

No direct studies on the target compound were identified in available databases. Key unknowns include:

-

Crystal structure: Critical for confirming stereochemistry and intermolecular interactions.

-

Thermal stability: DSC/TGA data needed to guide formulation development.

In Silico Predictions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume